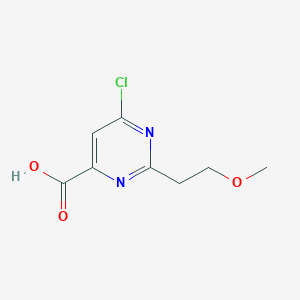
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-methylpyridine-4-carboxylic acid
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Uniqueness
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.
生物活性
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features, including the chloro and methoxyethyl groups, suggest possible interactions with various biological targets. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 2,4-dichloropyrimidine.
- Substitution Reaction : A nucleophilic substitution reaction introduces the methoxyethyl group at the 2-position.
- Carboxylation : The resulting intermediate is subjected to carboxylation to introduce the carboxylic acid group at the 4-position.
These steps allow for the functionalization of the pyrimidine ring, enhancing its biological activity potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. A study evaluated a series of pyrimidine compounds against various bacterial strains, revealing that certain derivatives exhibited significant inhibitory effects on bacterial growth. Specifically, compounds with similar structural motifs demonstrated activity against Pseudomonas aeruginosa, a common pathogen .
Antiproliferative Effects
In vitro studies have shown that related pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds derived from pyrimidine structures have been tested for their ability to suppress the growth of various cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of functional groups such as chloro and methoxy may enhance these effects by facilitating interactions with cellular targets .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways relevant to cell growth and differentiation.
Case Studies and Experimental Data
A selection of studies provides insight into the biological activity of pyrimidine derivatives:
These findings underscore the potential for developing new therapeutic agents based on the structural framework of this compound.
特性
分子式 |
C8H9ClN2O3 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC名 |
6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O3/c1-14-3-2-7-10-5(8(12)13)4-6(9)11-7/h4H,2-3H2,1H3,(H,12,13) |
InChIキー |
NGOANCMJASBFIC-UHFFFAOYSA-N |
正規SMILES |
COCCC1=NC(=CC(=N1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















